N-Phenylpropanamide-d5
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Overview
Description
N-Phenylpropanamide-d5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylpropanamide-d5 can be synthesized through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride . For instance, starting from 3-chloropropanoyl chloride or acrylic acid, the reaction proceeds under controlled conditions to yield the desired product . The reaction typically requires low operation temperatures and the use of less hazardous chemicals, making it efficient and sustainable.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method allows for the safe and on-demand production of this compound with high yield and minimal side-products . The process involves the use of microreactors and precise control of reaction parameters to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenylpropanamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Phenylpropanamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Phenylpropanamide-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, it is often used to trace the fate of compounds in biological systems. The deuterium labeling allows for precise tracking of the compound through various metabolic processes, providing insights into its behavior and interactions .
Comparison with Similar Compounds
N-Phenylpropanamide-d5 can be compared with other similar compounds, such as:
N-Phenylpropanamide: The non-deuterated version, which lacks the stable isotope labeling.
N-Phenethyl-4-piperidone: Another compound used in similar research applications, particularly in the study of fentanyl analogs.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental research. This labeling allows for more accurate and detailed studies, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
154.22 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |
InChI Key |
ZTHRQJQJODGZHV-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.